N-(3,4-dimethoxyphenethyl)-2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-dimethoxyphenethyl)-2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C22H21FN6O4 and its molecular weight is 452.446. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolic Pathways and Disposition
Metabolism and Disposition of GABA-Aα2/3 Receptor Agonists
Researchers studied the metabolism and disposition of a potent and selective GABA-Aα2/3 receptor agonist, which shares structural similarities with the compound . The study revealed that the compound was well-absorbed, metabolized extensively through pathways like t-butyl hydroxylation, N-deethylation, and direct N-glucuronidation. The metabolites were then excreted in urine and feces. This insight into metabolic pathways and disposition can provide a foundation for understanding similar compounds' behavior in the body (Polsky-Fisher et al., 2006).
Mechanism of Action and Receptor Affinity
Receptor Selectivity and Pharmacological Profile
Another study focused on the abuse liability of indiplon, a compound with a structural resemblance to the specified chemical. The research compared its psychomotor, subjective, and cognitive effects with another substance, highlighting its selectivity for GABAA receptors containing an α1 subunit. The study's findings on receptor affinity and the drug's psychopharmacological profile could be relevant for understanding similar compounds' effects on the nervous system (Carter et al., 2007).
Pharmacokinetics and Metabolic Pathways
Pharmacokinetics of Ticagrelor
A detailed pharmacokinetic study was conducted on Ticagrelor, which shares some structural features with the compound of interest. The research provided insights into absorption rates, metabolic pathways, and excretion patterns of the drug. Understanding the pharmacokinetic profile of similar compounds can inform the development and optimization of new drugs (Teng et al., 2010).
Receptor Occupancy and Cognitive Enhancement
Occupancy of Human Brain GABAA Receptors
A study examining the occupancy of human brain GABAA receptors by a novel α5 subtype-selective benzodiazepine site inverse agonist provides valuable information about receptor binding and occupancy. Such information is crucial for understanding the compound's potential cognitive enhancement effects and the absence of anxiogenic-like side effects, which could be pertinent when studying compounds with similar receptor selectivity (Eng et al., 2010).
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN6O4/c1-32-17-7-6-14(10-18(17)33-2)8-9-24-19(30)12-28-13-25-21-20(22(28)31)26-27-29(21)16-5-3-4-15(23)11-16/h3-7,10-11,13H,8-9,12H2,1-2H3,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLTXJPUSIQTCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.